molecular formula C16H15ClN2O2 B5039799 N'-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide

N'-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide

Cat. No.: B5039799
M. Wt: 302.75 g/mol
InChI Key: CKIDPLGTZBVZGH-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide: is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group, which consists of two amide groups connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide typically involves the reaction of 2-chloroaniline with 3-methylbenzylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired oxamide.

Reaction Conditions:

  • Step 1: Formation of isocyanate

    • Reactants: 2-chloroaniline, oxalyl chloride
    • Solvent: Dichloromethane
    • Temperature: 0-5°C
    • Duration: 1-2 hours
  • Step 2: Formation of oxamide

    • Reactants: Intermediate isocyanate, 3-methylbenzylamine
    • Solvent: Tetrahydrofuran
    • Temperature: Room temperature
    • Duration: 4-6 hours

Industrial Production Methods: Industrial production of N’-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide group to amine groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation

Major Products:

    Oxidation: Corresponding oxamides with higher oxidation states

    Reduction: Amine derivatives

    Substitution: Substituted aromatic derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

  • N’-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide
  • N’-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]oxamide
  • N’-(2-chlorophenyl)-N-[(3-ethylphenyl)methyl]oxamide

Comparison:

  • N’-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and interactions.
  • Similar compounds with different substituents may exhibit variations in their chemical and biological properties, making them suitable for different applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(3-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIDPLGTZBVZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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